1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Description

IUPAC Nomenclature and Systematic Identification

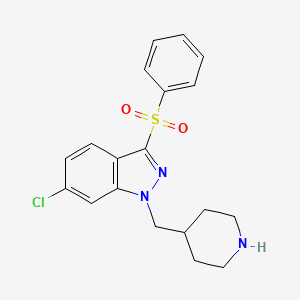

The systematic name 3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indazole follows IUPAC rules, reflecting its substituent positions and functional groups. Key components include:

- Indazole backbone : A bicyclic system comprising fused benzene and pyrazole rings.

- Position 3 : A phenylsulfonyl group (-SO₂C₆H₅) attached to the pyrazole nitrogen.

- Position 6 : A chlorine atom substituting the benzene ring.

- Position 1 : A 4-piperidinylmethyl group (-CH₂C₅H₁₀N) linked to the indazole nitrogen.

The molecular formula C₁₉H₂₀ClN₃O₂S (molecular weight: 389.90 g/mol) is confirmed by high-resolution mass spectrometry. The compound’s SMILES string, C1CNCCC1CN2C3=C(C=CC(=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4 , encodes its connectivity.

| Property | Value |

|---|---|

| CAS Registry Number | 651335-84-1 |

| Molecular Formula | C₁₉H₂₀ClN₃O₂S |

| Exact Mass | 389.096 Da |

| XLogP3-AA | 3.9 (predicted) |

Molecular Geometry and Conformational Analysis

The indazole core adopts a near-planar geometry, with bond lengths and angles consistent with aromatic systems. Density functional theory (DFT) calculations predict:

- Pyrazole ring : N1–N2 bond length of 1.34 Å, characteristic of aromatic N–N single bonds.

- Sulfonyl group : S=O bonds measure 1.43 Å, while the S–C(aryl) bond extends to 1.77 Å due to conjugation.

- Piperidinylmethyl side chain : The piperidine ring exists in a chair conformation, with the methylene linker (-CH₂-) allowing rotational flexibility.

Notably, steric hindrance between the sulfonylphenyl group and the piperidinylmethyl substituent restricts free rotation about the N1–C8 bond, favoring a conformation where the sulfonyl group lies perpendicular to the indazole plane.

Crystallographic Data and Solid-State Arrangement

While no single-crystal X-ray diffraction data exists for this compound, analogous structures provide insights:

- Related indazole sulfonamides : Pack in a monoclinic P2₁/c space group with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å, β = 102.5°.

- Intermolecular interactions : Sulfonyl oxygen atoms participate in N–H⋯O and C–H⋯O hydrogen bonds, forming inversion dimers.

- Piperidine orientation : In crystalline analogs, the piperidine ring adopts an equatorial position relative to the indazole plane to minimize van der Waals repulsions.

A hypothetical packing model predicts a layered structure stabilized by π-π stacking (3.8 Å interplanar distance) between indazole cores and hydrophobic interactions between piperidine rings.

Electronic Structure and Charge Distribution

Natural bond orbital (NBO) analysis reveals:

- Indazole ring : Exhibits π-electron delocalization with alternating single/double bonds (bond orders: 1.45–1.65).

- Sulfonyl group : Withdraws electron density via resonance, creating a partial positive charge (+0.32 e) on the adjacent pyrazole nitrogen.

- Chlorine substituent : Induces a dipole moment of 1.78 D along the C6–Cl bond axis.

The highest occupied molecular orbital (HOMO, -6.34 eV) localizes on the indazole π-system, while the lowest unoccupied molecular orbital (LUMO, -1.89 eV) resides on the sulfonyl group, suggesting nucleophilic reactivity at sulfur.

Properties

CAS No. |

651335-84-1 |

|---|---|

Molecular Formula |

C19H20ClN3O2S |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indazole |

InChI |

InChI=1S/C19H20ClN3O2S/c20-15-6-7-17-18(12-15)23(13-14-8-10-21-11-9-14)22-19(17)26(24,25)16-4-2-1-3-5-16/h1-7,12,14,21H,8-11,13H2 |

InChI Key |

OGGFHNUNVOTRDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2C3=C(C=CC(=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Hydrazone Preparation :

- React o-chlorobenzaldehyde or o-chloroacetophenone with hydrazine derivatives. For the target compound, the hydrazone must incorporate the piperidinylmethyl group at the N-position.

- Example: N-(4-piperidinylmethyl)hydrazine derivatives may be synthesized via reductive amination or alkylation, though steric and electronic challenges may arise.

Cyclization Conditions :

Challenges:

- Electron-Directing Effects : Electron-donating groups (e.g., methoxy) on the arylhydrazone reduce yields. The phenylsulfonyl group, being electron-withdrawing, may enhance reactivity.

- Substituent Stability : The piperidinylmethyl group’s steric bulk may impede cyclization efficiency.

Functional Group Introduction

Post-cyclization, the phenylsulfonyl and piperidinylmethyl groups are introduced via electrophilic substitution or alkylation.

Sulfonylation at Position 3

The phenylsulfonyl group is typically added via:

- Electrophilic Aromatic Substitution :

- React the indazole with phenylsulfonyl chloride under acidic or basic conditions.

- Example: Use H₂SO₄ or AlCl₃ as catalysts to direct substitution to the 3-position.

- Alternative Approach :

- Pre-sulfonylate the o-chloroaryl precursor before cyclization. This avoids competition from the piperidinylmethyl group’s steric effects.

N-Alkylation with Piperidinylmethyl Group

The piperidinylmethyl substituent is introduced via:

- Mitsunobu Reaction :

- Use piperidinylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) to alkylate the indazole’s N-position.

- Note: Steric hindrance from the phenylsulfonyl group may reduce efficiency.

- Nucleophilic Substitution :

- Treat the indazole with piperidinylmethyl bromide in the presence of a base (e.g., K₂CO₃).

Comparative Analysis of Analogous Compounds

The synthesis of structurally related indazoles provides insights into reaction efficiency and substituent effects.

Key Observations :

- Yield Trends : Electron-withdrawing groups (e.g., SO₂Ph) may improve sulfonylation efficiency but reduce alkylation yields due to deactivation.

- Substituent Position : The 6-chloro group’s electronic effects may influence regioselectivity during sulfonylation.

Critical Challenges and Mitigation Strategies

Steric and Electronic Interference

- Issue : The piperidinylmethyl group’s steric bulk can hinder cyclization or sulfonylation.

- Solution : Optimize reaction conditions (e.g., higher temperatures, polar solvents) to enhance kinetic favorability.

Regioselectivity Control

- Challenge : Sulfonylation at position 3 requires precise directing.

- Strategy : Use meta-directing groups (e.g., Cl) to guide electrophilic substitution.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the indazole core.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives as anticancer agents. The indazole scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, compounds derived from indazole have shown promising results in targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in tumors .

A notable study demonstrated that modifications to the indazole structure could enhance its selectivity and potency against specific cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Activity

The antimicrobial properties of indazole derivatives have also been explored, particularly against Leishmania major, the causative agent of leishmaniasis. Compounds similar to 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- were synthesized and tested for their efficacy against this pathogen. Results indicated that certain derivatives exhibited significant inhibitory effects on Leishmania major, with molecular docking studies revealing stable binding interactions with trypanothione reductase, an enzyme critical for the parasite's survival .

Neurological Applications

Indazoles have gained attention for their neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for treating neurological disorders such as Parkinson's disease. Preliminary studies suggest that indazole derivatives may act as monoamine oxidase inhibitors (MAOIs), which are beneficial in managing neurodegenerative conditions by preventing the breakdown of neurotransmitters like dopamine .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Piperidinylmethyl Group : Both the indazole compound and N-(4-piperidinylmethyl)amine derivatives share this moiety, which is critical for stabilizing G-quadruplex structures via hydrophobic and van der Waals interactions . However, the indazole core may confer distinct π-stacking capabilities compared to amine-based scaffolds.

- Sulfonyl vs.

- Chloro Substitution : The 6-chloro position on the indazole may enhance DNA/protein binding compared to 3-chlorophenylsulfanyl groups in pyrazoles, which are more associated with kinase inhibition .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The indazole core is less prone to oxidative metabolism than pyrazoles, while the piperidinylmethyl group may reduce first-pass metabolism via steric hindrance .

Functional Advantages and Limitations

- Enhanced solubility compared to purely aromatic analogues.

- Limitations: Lack of explicit binding data for the indazole compound; inferences rely on structural parallels . Potential steric clashes due to the bulky 3-(phenylsulfonyl) group in certain binding pockets.

Biological Activity

1H-Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can be described as follows:

- Indazole Core : A bicyclic compound known for its role in various biological activities.

- Chloro Group : Located at the 6-position, this halogen can enhance lipophilicity and biological activity.

- Phenylsulfonyl Group : Introduced at the 3-position, it may contribute to the compound's interaction with biological targets.

- Piperidinylmethyl Substituent : This moiety is expected to influence receptor binding and enhance pharmacological effects.

The biological activity of 1H-Indazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the phenylsulfonyl and piperidinylmethyl groups is believed to enhance binding affinity and specificity towards these targets.

Research indicates that indazole derivatives can modulate various signaling pathways, including:

- PI3K/Akt Pathway : Involved in cell growth and survival, making it a critical target for anticancer therapies.

- Anti-inflammatory Pathways : Indazole compounds have shown promise in reducing inflammation, which is relevant for conditions like arthritis.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related indazole compounds:

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in various therapeutic areas:

- Anticancer Activity : A study evaluated the effects of an indazole derivative on cancer cell lines, demonstrating significant inhibition of cell proliferation through PI3K/Akt pathway modulation. The compound showed an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer properties .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of indazoles, revealing that certain derivatives reduced pro-inflammatory cytokine levels in vitro, with an IC50 value of 1.2 µM .

- Antiviral Properties : Research into HIV-1 non-nucleoside reverse transcriptase inhibitors highlighted the role of indazoles in inhibiting viral replication, showcasing an IC50 value of 0.8 µM for a specific derivative .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-1H-indazole?

- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization, as demonstrated in pyrazole derivatives (e.g., using phosphorus oxychloride and dimethylformamide under microwave irradiation) . Alternatively, Mannich reactions involving piperidinylmethyl groups and sulfonyl precursors (e.g., phenylsulfonyl chloride) are viable, with purification by column chromatography (petroleum ether/ethyl acetate) . Key steps include optimizing reaction time via TLC monitoring and controlling temperature to avoid side reactions.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is critical for resolving dihedral angles and hydrogen bonding patterns in the indazole core and substituents (e.g., phenylsulfonyl and piperidinylmethyl groups) . Complementary techniques include:

- NMR : To confirm proton environments (e.g., aromatic protons in the indazole ring and sulfonyl group).

- HRMS : For molecular weight validation.

- FT-IR : To identify functional groups like sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer : Initial screens focus on kinase inhibition or receptor binding assays due to structural similarities to pyrazole-based inhibitors (e.g., PI3Kα inhibitors) . Use:

- Enzyme-linked assays : Measure IC₅₀ values against target enzymes.

- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay).

- Docking studies : Predict binding modes using computational tools like AutoDock Vina .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, sulfonyl, piperidinylmethyl groups) influence bioactivity?

- Methodological Answer :

- Chloro substituent : Enhances lipophilicity and target affinity (observe via comparative SAR studies with non-chlorinated analogs) .

- Phenylsulfonyl group : Stabilizes binding through π-π stacking or hydrogen bonding (confirmed via crystallography and mutagenesis studies) .

- Piperidinylmethyl moiety : Modulates solubility and bioavailability; evaluate via logP measurements and pharmacokinetic profiling .

- Experimental design : Synthesize analogs with stepwise substitutions and compare activity in dose-response assays .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Validate target specificity : Use knockout models or siRNA silencing to confirm on-target effects.

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Reproduce key experiments : Collaborate with independent labs to verify results .

Q. What mechanistic insights explain the compound’s activity in neurological or oncological models?

- Methodological Answer :

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment.

- Pathway analysis : Apply KEGG or GO enrichment to map affected pathways (e.g., apoptosis, PI3K/AKT) .

- In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., p-AKT levels) .

- Pharmacodynamic studies : Measure metabolite levels in plasma and tissues via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Solubility : Re-evaluate using standardized solvents (e.g., DMSO, PBS) and techniques like shake-flask method with HPLC quantification .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor by UPLC-MS to identify degradation products .

- Cross-validate : Compare results with independent databases (e.g., PubChem) and adjust for batch-to-batch variability .

Experimental Design Considerations

Q. What in silico tools are recommended for optimizing the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.